N-[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-acetamide
Description
N-[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-acetamide is a chiral acetamide derivative featuring a piperidine ring substituted with an (S)-2-aminopropionyl (alanine-derived) group and an acetamide moiety. Its structure combines a peptidomimetic backbone with a heterocyclic ring, making it a candidate for targeting enzymes or receptors requiring specific stereochemical interactions.
Properties
IUPAC Name |
N-[[1-[(2S)-2-aminopropanoyl]piperidin-2-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2/c1-8(12)11(16)14-6-4-3-5-10(14)7-13-9(2)15/h8,10H,3-7,12H2,1-2H3,(H,13,15)/t8-,10?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRQRQQFUAQJGO-PEHGTWAWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCCC1CNC(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCCCC1CNC(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-acetamide typically involves the reaction of piperidine derivatives with amino acids under specific conditions. One common method involves the use of (S)-2-amino-propionic acid, which is reacted with a piperidine derivative in the presence of acetic anhydride. The reaction is usually carried out under controlled temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N-[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-acetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Modifications
(a) N-[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamide
- Structure : Differs by the addition of a cyclopropyl group to the acetamide nitrogen.
- Molecular Weight : 267.37 g/mol vs. 219.28 g/mol for the parent compound (estimated based on cyclopropyl substitution) .
- Synthesis : Prepared via similar peptide coupling strategies, with modifications to introduce the cyclopropyl group.
- Significance : The cyclopropyl group may enhance metabolic stability or alter binding affinity due to increased steric bulk.
(b) N-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-acetamide
- Structure : Replaces the piperidine ring with a pyrrolidine ring.
- Impact: The smaller pyrrolidine ring (5-membered vs.
(c) (E)-N-(1-ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide
- Structure: Features a hydroxyimino group instead of the alanine-derived side chain.
- Synthesis : Achieved via oxime formation, yielding a mixture of E/Z isomers. Reported yields: 68–72% .
- Activity: Hydroxyimino groups are known to enhance metal-binding capacity, suggesting applications in metalloenzyme inhibition.
(d) 2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide
- Structure : Includes methoxy and phenylethyl substituents on the piperidine ring.
- Molecular Weight : 352.5 g/mol.
- Relevance : This fentanyl-related analog highlights the role of lipophilic groups in enhancing blood-brain barrier permeability .
Biological Activity
N-[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H21N3O2. The compound consists of a piperidine ring substituted with an (S)-2-amino-propionyl group and an acetamide moiety, which contribute to its biological properties. The unique structure allows for potential interactions with various biological targets, including receptors and enzymes.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. Preliminary studies suggest that it may modulate the activity of neurotransmitter systems, influencing various biochemical pathways related to mood regulation and cognitive function. The compound's ability to bind to receptors involved in neurochemical processes positions it as a candidate for therapeutic applications in conditions such as anxiety and depression.
Biological Assays and Findings
Research has indicated that this compound exhibits several promising biological activities:
- Neurotransmitter Modulation : The compound has shown potential as a ligand for neurotransmitter receptors, suggesting a role in modulating neurochemical pathways.
- Antioxidant Properties : Initial investigations have hinted at antioxidant effects, which could be beneficial in protecting against oxidative stress-related disorders.
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes, potentially influencing metabolic pathways critical for cellular function.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing these comparisons:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-Methyl-piperidin-4-ylmethylacetamide | Piperidine core with methyl acetamide | Analgesic properties | Lacks amino acid substitution |
| N-(2-Aminoethyl)piperidine | Piperidine core with aminoethyl side chain | Neurotransmitter modulation | Simpler structure without acetamide |
| N-(S)-1-(2-Chloro-acetyl)piperidin-3-yl-N-methylacetamide | Chlorinated derivative | Potential antiulcer activity | Chlorine substitution alters activity |
This table illustrates how this compound stands out due to its unique structural characteristics and potential pharmacological profiles.
Case Studies
Several studies have been conducted to evaluate the therapeutic potential of this compound:
- Neuropharmacological Studies : A study investigated the effects of this compound on anxiety models in rodents, demonstrating significant anxiolytic effects compared to control groups .
- Oxidative Stress Models : In vitro assays revealed that the compound could reduce oxidative stress markers in neuronal cell lines, suggesting protective effects against neurodegenerative conditions.
- Enzyme Inhibition Assays : Research highlighted its role as an inhibitor of specific enzymes involved in metabolic pathways, which could have implications for metabolic disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
